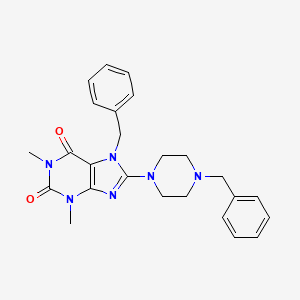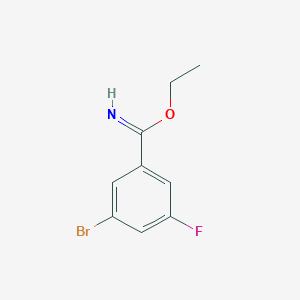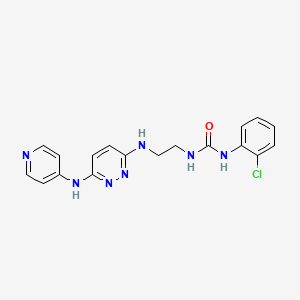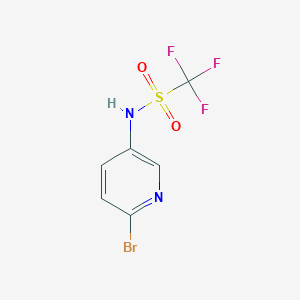![molecular formula C25H18FN5O2S3 B2801103 2-[5-(4-fluorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide CAS No. 690644-67-8](/img/structure/B2801103.png)
2-[5-(4-fluorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[5-(4-fluorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide” is a chemical compound with a linear formula of C25H22FN3O3S2 .
Molecular Structure Analysis
The molecular structure of this compound is defined by its linear formula C25H22FN3O3S2 . Further analysis would require more specific data or a detailed study.Applications De Recherche Scientifique
Glutaminase Inhibition
Research indicates that analogs of the compound, particularly those related to bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), serve as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). This inhibition has significant implications for cancer therapy, as GLS plays a crucial role in cancer cell metabolism. Structural-activity relationship (SAR) studies have led to the synthesis of analogs with similar potency to BPTES but with improved drug-like properties, including better aqueous solubility. Such advancements have demonstrated potential in attenuating the growth of human lymphoma cells in vitro and in mouse xenograft models, indicating their therapeutic potential against cancer (Shukla et al., 2012).
Anticancer Activity
Novel synthetic strategies have been employed to create hybrid molecules combining different pharmacophores, such as pyrazoline and 1,3,4-thiadiazole, with the aim of discovering new anticancer agents. These efforts have led to compounds demonstrating significant in vitro anticancer activity across various cancer cell lines. The synthesis approach, often termed "pharmacophore hybridization," is a cost-effective method for producing drug-like small molecules with potential therapeutic benefits in cancer treatment. The structural confirmation of these compounds through NMR and LC-MS spectra, alongside their demonstrated anticancer efficacy in preliminary screenings, underscores their potential as leads for further drug development efforts (Yushyn et al., 2022).
Anti-Inflammatory Activity
The synthesis and evaluation of derivatives of the compound for anti-inflammatory activity have also been explored. Specific derivatives synthesized by reacting pyrazole with various substituted acetamides have shown promising results. Among the synthesized compounds, certain derivatives exhibited significant anti-inflammatory activity, with others showing moderate activity. This research suggests the potential of these compounds in the development of new anti-inflammatory medications (Sunder et al., 2013).
Antimicrobial and Antitumor Applications
Further research into the compound and its analogs has revealed antimicrobial and antitumor properties. Novel derivatives have been synthesized and tested for their ability to inhibit the growth of various bacteria and fungi, as well as their potential to act as antitumor agents against different cancer cell lines. This broad spectrum of biological activity highlights the versatility of the compound and related analogs as a basis for developing new therapeutic agents (Baviskar et al., 2013).
Propriétés
IUPAC Name |
2-[5-(4-fluorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FN5O2S3/c1-2-12-31-23(33)20-18(15-8-10-17(26)11-9-15)13-34-22(20)29-25(31)35-14-19(32)27-24-28-21(36-30-24)16-6-4-3-5-7-16/h2-11,13H,1,12,14H2,(H,27,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWWTFPZMACJEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCC(=O)NC3=NSC(=N3)C4=CC=CC=C4)SC=C2C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FN5O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-ethyl-6-(3-methoxybenzyl)-3-methyl-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2801028.png)
![(Z)-3-chloro-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[b]thiophene-2-carboxamide](/img/structure/B2801029.png)
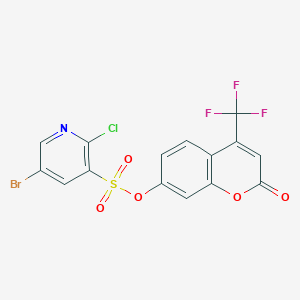
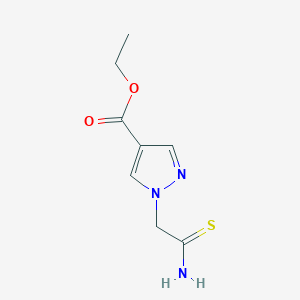
![2-[[(5Z)-4-(4-fluorophenyl)-5-indol-3-ylidene-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2801035.png)
